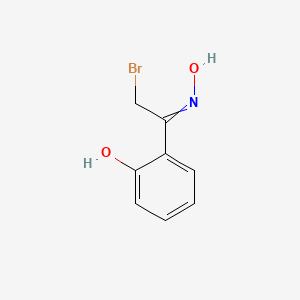

2-Bromo-2'-hydroxyacetophenone Oxime

Description

Contextualization of Halogenated Phenolic Oximes in Organic Chemistry and Materials Science

Halogenated phenolic oximes represent a significant class of compounds in both organic chemistry and materials science. The presence of a halogen atom, such as bromine, can significantly alter the electronic properties and reactivity of the molecule. noaa.gov This class of compounds is integral to the production of polymers, pesticides, and fire retardants. noaa.gov Phenolic oximes, in particular, are widely utilized as extractants in industrial processes for the recovery of metals like copper and nickel. researchgate.net

The combination of the phenolic hydroxyl group and the oxime group allows these molecules to act as effective chelating agents, forming stable complexes with various metal ions. researchgate.net The introduction of a halogen atom can further enhance these properties, influencing the selectivity and efficiency of metal extraction. In materials science, the unique electronic and structural characteristics of halogenated phenolic oximes make them promising candidates for the development of new functional materials, including sensors and catalysts.

Historical Development and Evolution of Research on Acetophenone (B1666503) Oxime Derivatives

Research into acetophenone oxime derivatives has a well-established history, with these compounds serving as important intermediates in various chemical transformations. The synthesis of acetophenone oximes is typically achieved by reacting the corresponding acetophenone derivative with hydroxylamine (B1172632) hydrochloride. repec.orgarpgweb.com Early research focused on understanding the fundamental reactivity of these compounds, including their stereochemistry, as they can exist as E/Z isomers. repec.orgarpgweb.commisuratau.edu.ly

Over time, the scope of research expanded to explore the diverse applications of these derivatives. Studies have demonstrated their potential in a range of biological activities, including antifungal and antibacterial properties. arpgweb.comresearchgate.net Furthermore, the ability of acetophenone oximes to be converted into other functional groups has made them valuable precursors in the synthesis of more complex molecules, such as bridged terphthaloyl oxime esters. repec.orgarpgweb.com This historical progression has laid the groundwork for investigating more complex derivatives like 2-Bromo-2'-hydroxyacetophenone (B15216) oxime.

Contemporary Research Paradigms and the Significance of 2-Bromo-2'-hydroxyacetophenone Oxime

In the current research landscape, there is a strong emphasis on the rational design and synthesis of molecules with specific functionalities. This compound fits well within this paradigm due to its multifunctional nature. The interplay between the bromo, hydroxyl, and oxime groups provides multiple sites for chemical modification, allowing for the fine-tuning of its properties.

The molecular formula of this compound is C₈H₈BrNO₂ and it has a molecular weight of 230.06 g/mol . scbt.com Its precursor, 2-Bromo-2'-hydroxyacetophenone, is a solid with a melting point of 44-48 °C. sigmaaldrich.com The synthesis of related compounds often involves the reaction of a hydroxyacetophenone with a brominating agent. chemicalbook.com

Contemporary studies are exploring the use of such halogenated phenolic oximes in areas like coordination chemistry, where they can form complexes with various metals, potentially leading to new catalysts or materials with interesting magnetic and electronic properties. researchgate.net The presence of the bromine atom also opens up possibilities for cross-coupling reactions, a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures.

Overview of Key Research Areas and Challenges for the Compound

The unique structural features of this compound present several promising avenues for research, alongside specific challenges.

Key Research Areas:

Coordination Chemistry: Investigating the coordination behavior of the compound with a wide range of metal ions to synthesize novel complexes with potential applications in catalysis, sensing, and materials science.

Synthetic Methodology: Utilizing the compound as a versatile building block in the development of new synthetic routes to complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Exploring the potential of the compound and its derivatives in the creation of new functional materials, such as polymers with enhanced thermal stability or specific electronic properties.

Challenges:

Synthesis and Purification: Developing efficient and scalable synthetic protocols to produce high-purity this compound is crucial for its widespread application.

Structural Characterization: Thoroughly characterizing the compound and its derivatives, including the determination of its solid-state structure and the study of its isomeric forms, is essential for understanding its properties and reactivity.

Structure-Property Relationships: Establishing clear relationships between the molecular structure of the compound and its observed properties will be key to designing new molecules with desired functionalities.

Further research into these areas will undoubtedly unlock the full potential of this compound and its derivatives in advanced chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

2-[C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |

InChI |

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2 |

InChI Key |

UTIQUWWEABFDEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)CBr)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromo 2 Hydroxyacetophenone Oxime

Conventional Synthetic Pathways to 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime

Conventional methods for the synthesis of 2-Bromo-2'-hydroxyacetophenone Oxime primarily involve a two-step process: the bromination of 2'-hydroxyacetophenone (B8834) followed by the oximation of the resulting 2-bromo-2'-hydroxyacetophenone.

Direct Oximation Reactions of 2-Bromo-2'-hydroxyacetophenone with Hydroxylamine (B1172632)

The direct oximation of 2-bromo-2'-hydroxyacetophenone with a hydroxylamine salt, typically hydroxylamine hydrochloride, is a fundamental method for the preparation of the target oxime. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone.

A representative procedure for the oximation of an acetophenone (B1666503) derivative involves dissolving the ketone in a suitable solvent, such as methanol (B129727) or ethanol, and treating it with hydroxylamine hydrochloride in the presence of a base. orgsyn.orggoogle.com The base, commonly sodium acetate (B1210297) or a hydroxide (B78521) like potassium hydroxide, is crucial for neutralizing the hydrochloric acid liberated during the reaction, which in turn frees the hydroxylamine to react with the ketone. orgsyn.orggoogle.com The reaction mixture is typically heated to reflux to ensure completion. google.com

The general reaction can be depicted as follows:

BrCH₂COC₆H₄OH + NH₂OH·HCl + Base → BrCH₂(C=NOH)C₆H₄OH + Base·HCl + H₂O

Role of Reaction Conditions and Catalysts in Oximation Efficiency

The efficiency of the oximation reaction is significantly influenced by several factors, including the choice of solvent, base, temperature, and the presence of a catalyst. While the reaction can proceed without a specific catalyst, the use of certain reagents can enhance the reaction rate and yield.

For instance, the choice of base can affect the reaction equilibrium and the rate of oxime formation. Stronger bases like potassium hydroxide can lead to faster reaction times compared to weaker bases like sodium acetate. google.com The solvent system also plays a role; alcohols are commonly used as they effectively dissolve both the ketone and the hydroxylamine salt. orgsyn.org

Catalysts are not always explicitly required for simple oximation but can be employed to improve the process under milder conditions. For example, in the broader context of oxime synthesis, weak acids have been shown to catalyze the reaction. orientjchem.org

Table 1: Comparison of Conventional Oximation Conditions for Acetophenone Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | Acetophenone | Substituted Acetophenone |

| Reagents | Hydroxylamine hydrochloride, Sodium acetate | Hydroxylamine hydrochloride, Potassium hydroxide |

| Solvent | Methanol | Ethanol |

| Temperature | 80 °C (Reflux) | Reflux |

| Reaction Time | 3 hours | Not specified |

| Base Function | Neutralizes HCl | Neutralizes HCl |

| Reference | Organic Syntheses Procedure orgsyn.org | Academic Journal of Life Sciences google.com |

Advanced and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient methods for oxime synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One-Pot Synthesis Strategies for Enhanced Yields and Purity

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offers significant advantages in terms of process efficiency and waste reduction. For the synthesis of oxime derivatives, one-pot strategies have been developed for related compounds. For instance, a one-pot synthesis of oxime ethers from aldehydes or ketones involves the in-situ formation of the oxime followed by alkylation in the same reaction vessel. chemicalbook.com While a specific one-pot synthesis for this compound is not detailed in the available literature, this approach could potentially be adapted.

Exploration of Alternative Precursors and Reaction Auxiliaries

Green synthesis methodologies for oximes often explore the use of alternative catalysts and reaction conditions. One notable solvent-free approach involves the grinding of a ketone with hydroxylamine hydrochloride and a catalyst, such as bismuth(III) oxide (Bi₂O₃), at room temperature. nih.gov This method, known as grindstone chemistry, can lead to excellent yields in a short reaction time without the need for a solvent. nih.gov

Another green approach employs natural acids, such as those found in fruit juices, as catalysts for the oximation reaction. scbt.com Furthermore, the use of phase transfer catalysts has been reported to facilitate the oximation of a similar compound, 2-hydroxy-5-nonylacetophenone, in a toluene-water system, resulting in a high yield. evitachem.com

Table 2: Overview of Green Synthesis Approaches for Oximes

| Method | Catalyst/Auxiliary | Conditions | Advantages |

|---|---|---|---|

| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Solvent-free, room temperature grinding | Environmentally friendly, short reaction times, high yields |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica aqueous extract, Citrus limetta fruit juice | Not specified | Use of renewable and non-toxic catalysts |

| Phase Transfer Catalysis | Isooctanoic acid | Toluene (B28343)/water, 70 °C | High yield, facilitates reaction between phases |

Stereoselective Synthesis of this compound Isomers

The carbon-nitrogen double bond in oximes can lead to the formation of geometric isomers, designated as (E) and (Z) isomers. In the case of unsymmetrical ketoximes like this compound, two distinct isomers are possible. The synthesis of acetophenone oximes often results in a mixture of these isomers. google.com

The stereochemical outcome of the oximation reaction can be influenced by the reaction conditions. The ratio of (E) to (Z) isomers can be dependent on factors such as the solvent, temperature, and pH of the reaction medium. It is known that the interconversion of oxime isomers can be catalyzed by acids.

While specific methods for the stereoselective synthesis of this compound isomers are not prominently documented, general strategies for controlling the stereochemistry of oxime formation exist. These can include the use of specific catalysts or chiral auxiliaries. For example, in some cases, one isomer may be thermodynamically more stable and can be favored by allowing the reaction mixture to equilibrate. The separation of the resulting isomers can often be achieved through chromatographic techniques or fractional crystallization.

Scale-Up Considerations and Industrial Synthesis Methodologies for this compound

The industrial production of this compound is a multi-step process that requires careful consideration of reaction conditions, raw material handling, process control, and purification methods to ensure a safe, efficient, and economically viable manufacturing route. The synthesis can be logically divided into two primary stages: the selective bromination of 2'-hydroxyacetophenone to form the key intermediate, 2-Bromo-2'-hydroxyacetophenone, followed by its conversion to the final oxime product.

Stage 1: Synthesis of 2-Bromo-2'-hydroxyacetophenone

The initial step involves the introduction of a bromine atom at the alpha-position to the carbonyl group of 2'-hydroxyacetophenone. While seemingly straightforward, this reaction presents significant challenges on a large scale, primarily concerning selectivity and the handling of hazardous materials.

Key Challenges and Methodologies:

Regioselectivity: A primary hurdle in the bromination of hydroxyacetophenones is controlling the position of bromination. The presence of the activating hydroxyl group on the aromatic ring can lead to competitive and often favored electrophilic substitution on the ring (nuclear bromination) rather than the desired side-chain bromination. Research has shown that the reaction of o-hydroxyacetophenones with various brominating agents can lead exclusively to nuclear bromination, forming mono- and dibromo derivatives on the benzene (B151609) ring. cbijournal.com

Handling of Brominating Agents: Traditional laboratory-scale bromination often employs liquid bromine, which is highly corrosive, toxic, and poses significant handling risks on an industrial scale. Therefore, alternative and safer brominating agents are preferred for large-scale production. N-Bromosuccinimide (NBS) is a common and safer alternative solid brominating agent.

Reaction Control: The bromination reaction is exothermic and requires precise temperature control to minimize side reactions and ensure consistent product quality.

Industrial Synthesis Approach:

A plausible industrial approach would involve the use of a more selective and safer brominating agent in a controlled reactor system. Continuous flow microreactors offer a promising solution for overcoming the challenges of selectivity and safety in bromination reactions. researchgate.net This technology provides superior control over reaction parameters such as temperature, mixing, and reaction time, which can significantly improve the yield of the desired α-bromo product while minimizing the formation of nuclear brominated impurities.

Table 1: Comparison of Potential Bromination Methods for Scale-Up

| Parameter | Traditional Batch (Liquid Br₂) | Batch with NBS | Continuous Flow (NBS) |

| Safety | Low (Hazardous reagent) | Medium (Safer reagent) | High (Low holdup of reactants) |

| Selectivity | Moderate to Low | Moderate | High (Precise control) |

| Scalability | Challenging | Moderate | Readily Scalable |

| Heat Transfer | Poor | Moderate | Excellent |

| Yield | Variable | Good | High to Excellent |

Stage 2: Oximation of 2-Bromo-2'-hydroxyacetophenone

The second stage of the industrial synthesis is the conversion of the 2-Bromo-2'-hydroxyacetophenone intermediate into the final oxime product. This is typically achieved by reacting the ketone with hydroxylamine or one of its salts.

Industrial Oximation Process:

Patented industrial methods for the oximation of structurally similar compounds, such as 2-hydroxy-5-nonylacetophenone, provide a reliable blueprint for the large-scale synthesis of this compound. google.com A robust industrial process would likely involve the following:

Solvent System: A water-immiscible organic solvent like toluene is often used to facilitate product isolation and purification.

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is a common and stable source of hydroxylamine. A base, such as sodium carbonate (Na₂CO₃), is required to neutralize the HCl and liberate the free hydroxylamine for the reaction.

Catalyst: A phase transfer catalyst, for instance, isooctanoic acid, can be employed to enhance the reaction rate between the aqueous and organic phases. google.com

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature, for example, in the range of 60-70°C, for several hours to ensure complete conversion.

Table 2: Typical Industrial Oximation Reaction Parameters

| Parameter | Value | Reference |

| Reactant | 2-Bromo-2'-hydroxyacetophenone | - |

| Oximation Agent | Hydroxylamine Hydrochloride | google.com |

| Base | Sodium Carbonate | google.com |

| Solvent | Toluene | google.com |

| Catalyst | Isooctanoic Acid (Phase Transfer) | google.com |

| Temperature | 60-70°C | google.com |

| Reaction Time | ~4 hours | google.com |

| Typical Yield | 90-95% | google.com |

Purification and Isolation:

Following the oximation reaction, the product-containing organic layer is separated from the aqueous phase. The organic layer is then typically washed with water to remove any remaining inorganic salts and impurities. The solvent is subsequently removed under reduced pressure, a process such as vacuum distillation, to yield the crude this compound. google.com Further purification, if necessary, could be achieved through recrystallization from a suitable solvent to meet the required purity specifications for its intended application.

Reactivity and Mechanistic Investigations of 2 Bromo 2 Hydroxyacetophenone Oxime

Rearrangement Reactions Involving the Oxime Moiety

The oxime functional group is central to the reactivity of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime, particularly in its susceptibility to undergo rearrangement reactions, the most notable of which is the Beckmann rearrangement.

Beckmann Rearrangement: Pathways to Amides and Nitriles

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into a substituted amide or a nitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate yields the corresponding amide. alfa-chemistry.com

For 2-Bromo-2'-hydroxyacetophenone Oxime, two isomeric forms (E and Z) are possible. The stereochemistry of the oxime is crucial as the Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating. wikipedia.orgalfa-chemistry.com

Migration of the 2-bromo-2'-hydroxyphenyl group: If the 2-bromo-2'-hydroxyphenyl group is anti to the hydroxyl group of the oxime, its migration will lead to the formation of N-(2-bromo-2'-hydroxyphenyl)acetamide.

Migration of the methyl group: Conversely, if the methyl group is in the anti position, the rearrangement will result in the formation of 2-bromo-2'-hydroxy-N-methylbenzamide.

The reaction conditions, particularly the choice of acid catalyst and solvent, play a significant role in the outcome of the Beckmann rearrangement. wikipedia.org Strong protic acids like sulfuric acid and polyphosphoric acid are commonly used, as well as Lewis acids. alfa-chemistry.com

Influence of Substituents and Catalytic Systems on Beckmann Rearrangement Selectivity

The selectivity and rate of the Beckmann rearrangement are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring and the migrating groups. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring of this compound introduces a complex electronic effect.

Electron-withdrawing groups on the migrating aryl group generally disfavor the rearrangement, while electron-donating groups tend to accelerate it. In a study on acetophenone (B1666503) derivatives, it was observed that substrates with electron-poor groups showed a lesser degree of conversion in the Beckmann rearrangement. acs.org The hydroxyl group at the ortho position can participate in hydrogen bonding, which may influence the stability of the oxime isomers and the transition state of the rearrangement.

The choice of the catalytic system is also critical in controlling the selectivity of the rearrangement. While traditional methods often employ strong acids, modern approaches have explored a variety of catalysts to achieve milder reaction conditions and improved yields. For instance, a one-pot oximation–Beckmann rearrangement of 2-bromoacetophenone (B140003) has been reported using trifluoroacetic acid as a catalyst. unive.it

| Substrate | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Acetophenone Oxime | Trifluoroacetic Acid | Acetanilide | unive.it |

| 2-Bromoacetophenone | Trifluoroacetic Acid / NH2OH·HCl | 2-Bromoacetanilide | unive.it |

| 2-Hydroxyacetophenone (B1195853) Oxime | Trifluoroacetic Acid | 2-Methylbenzoxazole (B1214174) | unive.it |

Cyclization Reactions and Heterocyclic Compound Formation

The presence of the ortho-hydroxyl group in this compound provides a reactive site for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds.

Synthesis of Benzoxazole (B165842) Derivatives from 2-Hydroxyacetophenone Oxime

A significant reaction of 2-hydroxyacetophenone oximes is their cyclization to form benzoxazole derivatives. For instance, 2-hydroxyacetophenone oxime has been shown to cyclize in the presence of phosphorus oxychloride (POCl3) to yield 2-methylbenzoxazole. asianpubs.org Similarly, in a one-pot oximation-Beckmann rearrangement study using trifluoroacetic acid, 2-hydroxyacetophenone oxime yielded 2-methylbenzoxazole as the main product instead of the expected amide. unive.it This suggests that under certain acidic conditions, intramolecular cyclization is favored over the Beckmann rearrangement.

The mechanism likely involves the initial activation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group, leading to ring closure and subsequent dehydration to form the stable benzoxazole ring.

Ring Closure Reactions and Formation of Nitrogen-Containing Heterocycles

The bromo substituent in this compound can also participate in ring closure reactions. While specific examples for this exact molecule are not prevalent, related reactions of ortho-haloaryl derivatives provide insight into potential pathways. For instance, the intramolecular cyclization of o-bromoaryl derivatives catalyzed by copper has been used to synthesize benzimidazoles, benzothiazoles, and benzoxazoles. organic-chemistry.org

In the case of this compound, a potential pathway could involve an intramolecular nucleophilic substitution of the bromine atom by the nitrogen of the oxime, which would lead to the formation of a nitrogen-containing heterocyclic system. The feasibility of such a reaction would depend on the reaction conditions and the relative reactivity of the different functional groups within the molecule.

Condensation Reactions with Aldehydes and Ketones

Oximes, including this compound, can undergo condensation reactions with aldehydes and ketones. These reactions typically involve the reaction of the oxime with a carbonyl compound in the presence of a catalyst. byjus.com For example, 2-hydroxyacetophenone oxime has been shown to condense with aldehydes to form chalcone (B49325) oximes. asianpubs.org

The reactivity of this compound in such condensations would be influenced by the electronic effects of the bromo and hydroxyl substituents on the reactivity of the oxime's active methylene (B1212753) group. The general scheme for such a condensation reaction would involve the deprotonation of the α-carbon followed by a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, leading to a new carbon-carbon bond.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone Oxime | Aldehyde | Chalcone Oxime | asianpubs.org |

| Aldehyde/Ketone | Hydroxylamine (B1172632) | Oxime | byjus.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution patterns on the aromatic ring of this compound are governed by the directing effects of the hydroxyl (-OH) and the α-bromoacetophenone oxime [-C(=NOH)CH2Br] substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The outcome of such reactions with this compound would be influenced by the electronic properties of its substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl group in acetophenone is deactivating and a meta-director. The conversion of the ketone to an oxime is expected to modify this directing effect, though it is generally still considered a deactivating group.

Given the opposing influences of the hydroxyl and the acetophenone oxime groups, the regioselectivity of electrophilic substitution on the aromatic ring of the target molecule is not straightforward. However, the strong activating effect of the hydroxyl group would likely dominate, favoring substitution at the positions ortho and para to it.

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-donating | Strongly Activating | ortho, para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common for this type of structure unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. The hydroxyl group is a poor leaving group, making nucleophilic substitution on the ring unlikely under standard conditions.

Radical Reactions and Photochemical Transformations

The oxime functional group is known to participate in radical reactions and photochemical transformations.

Radical Reactions:

Oximes can be oxidized to form iminoxyl radicals, which are versatile intermediates in organic synthesis. These radicals can undergo various transformations, including intramolecular cyclizations and intermolecular couplings. In the case of this compound, the formation of an iminoxyl radical could potentially lead to subsequent reactions involving the bromine atom or the aromatic ring. While no specific studies on this molecule have been reported, the general reactivity of oxime radicals suggests this as a plausible reaction pathway under oxidative conditions. researchgate.net

Photochemical Transformations:

Photolysis of acetophenone oximes, particularly in the presence of photosensitizers, can lead to the formation of radical cations and iminoxyl radicals, ultimately resulting in the parent ketone. nih.gov It is conceivable that this compound could undergo similar photochemical reactions. Additionally, metal-free, visible-light-induced transformations of related compounds to oximes have been developed, highlighting the susceptibility of such systems to photochemical stimuli. nih.gov

Studies on Reaction Kinetics and Thermodynamic Parameters of this compound Transformations

There is no available literature reporting on the reaction kinetics or thermodynamic parameters specifically for this compound. However, studies on related substituted acetophenone oximes provide some context for potential investigations.

Reaction Kinetics:

Kinetic studies on the hydrolysis of substituted acetophenone oximes in acidic solutions have been conducted to elucidate the reaction mechanisms. rsc.org Similarly, the kinetics of the Beckmann rearrangement of acetophenone oximes in sulfuric acid have been measured. chem960.com The rates of these reactions are influenced by the nature and position of the substituents on the aromatic ring. For this compound, the electronic effects of the bromo and hydroxyl groups would be expected to influence the rates of such transformations. For instance, a study on the oxidative hydrolysis of para-substituted acetophenone oximes found a correlation with Hammett's reaction constant. asianpubs.org

Thermodynamic Parameters:

Thermodynamic data for this compound are not available. However, thermodynamic parameters for the thermal degradation of polymers based on substituted acetophenones have been evaluated. researchgate.net Furthermore, enthalpies of phase transitions for other substituted acetophenones have been determined, providing a basis for how such data could be obtained and utilized for the title compound. researchgate.net

Table 2: Investigated Reactions and Kinetic/Thermodynamic Aspects of Analogous Acetophenone Oximes

| Reaction Type | Investigated Aspect | Analogous Compound |

|---|---|---|

| Oxidative Hydrolysis | Reaction Kinetics | Para-substituted Acetophenone Oximes asianpubs.org |

| Acidic Hydrolysis | Reaction Kinetics and Mechanism | Substituted Acetophenone Oximes rsc.org |

| Beckmann Rearrangement | Reaction Kinetics | Acetophenone Oximes chem960.com |

| Photolysis | Reaction Kinetics | Substituted Acetophenone Oximes nih.gov |

| Thermal Degradation | Thermodynamic Parameters | Substituted Acetophenone-based Terpolymers researchgate.net |

Coordination Chemistry of 2 Bromo 2 Hydroxyacetophenone Oxime As a Ligand

Ligand Design Principles and Chelation Properties of 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime

The efficacy of 2-Bromo-2'-hydroxyacetophenone oxime as a ligand is rooted in its molecular structure, which contains multiple potential donor atoms and the flexibility to form stable chelate rings with metal ions.

This compound possesses several potential sites for coordination with a central metal ion. The primary donor atoms involved in chelation are the nitrogen of the oxime group and the oxygen of the phenolic hydroxyl group.

Oxygen (O) Donor: The deprotonated phenolic hydroxyl (-OH) group provides a strong anionic oxygen donor site. This forms a stable covalent bond with the metal center.

Nitrogen (N) Donor: The nitrogen atom of the oxime group (=N-OH) is a key coordination site. at.ua N-coordination of oximes to a metal center is a well-established mode of binding. at.ua Upon coordination, the electronic properties of the oxime can be significantly altered. at.ua

Oxime Oxygen Donor: The oxygen atom of the oxime group can also participate in coordination, particularly after deprotonation to form an oximato group (=N-O⁻). This oximato bridge is a common feature in polynuclear complexes. acs.org

Bromine (Br) Coordination: While less common, the bromine atom attached to the acetyl group possesses lone pairs of electrons and could potentially engage in a weak coordination to the metal center, acting as a halido-ligand. However, coordination through the primary N and O donors is electronically and sterically more favorable.

The ligand can coordinate in a neutral form (as the oxime) or, more commonly, as a deprotonated species (phenolate and/or oximato). The deprotonation of the oxime's hydroxyl group is often facilitated by the presence of the metal ion, which lowers its pKa value. at.ua

| Donor Atom | Functional Group | Coordination Behavior |

| Oxygen | Phenolic Hydroxyl (-OH) | Acts as a primary, strong anionic donor upon deprotonation. |

| Nitrogen | Oxime (=N-OH) | Acts as a primary, neutral donor atom, forming a stable chelate ring. |

| Oxygen | Oxime Hydroxyl (-OH) | Can act as a bridging donor upon deprotonation (oximato). |

| Bromine | Bromo group (-Br) | Potential for weak, secondary coordination. |

The concept of denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. This compound primarily functions as a bidentate ligand.

Bidentate Chelation: The most common coordination mode for this ligand involves the phenolic oxygen and the oxime nitrogen binding to the same metal ion. This forms a stable five- or six-membered chelate ring, a thermodynamically favorable arrangement in coordination chemistry. Imine-oxime ligands have been shown to act as bidentate ligands in various complexes. researchgate.net

Bridging and Higher Denticity: While inherently bidentate towards a single metal center, the ligand can exhibit higher effective denticity by bridging multiple metal ions. The oximato group is particularly adept at forming bridges between two or more metal centers, which can lead to the assembly of dinuclear or polynuclear structures. acs.orgmdpi.com In such arrangements, the ligand can be described as bidentate-bridging.

The flexibility of the ligand is primarily due to the rotational freedom around the single bond connecting the phenyl ring to the acetophenone (B1666503) oxime moiety. This allows the donor atoms to arrange themselves optimally to accommodate the preferred coordination geometry of different metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Oxime-based ligands are known to form stable complexes with a wide array of transition metals. researchgate.netxavier.edu While specific studies on this compound are not extensively documented, its coordinating functionalities (phenolic-OH and oxime) are known to bind effectively with numerous metal ions.

First-Row Transition Metals (Fe, Co, Ni, Cu, Zn): These metals readily form complexes with N,O-donor ligands like hydroxy-oximes. researchgate.netorientjchem.org For instance, Co(II), Ni(II), and Cu(II) complexes with related imine-oxime ligands have been synthesized and characterized. researchgate.net Iron complexes featuring redox-active ligands are also of significant interest. nih.gov The geometry of these complexes can vary from tetrahedral to square planar to octahedral, depending on the metal ion and reaction conditions. nih.gov

Platinum Group Metals (Pd, Pt, Ru): Palladium(II) and Platinum(II) are known to form square planar complexes with oxime ligands. at.ua Ruthenium complexes with ligands derived from 2-hydroxyacetophenone (B1195853) have also been reported. orientjchem.org

Other Metals (V, UO2): Vanadyl(IV) and Uranyl(VI) complexes with imine-oxime and related Schiff base ligands have been synthesized. researchgate.netorientjchem.orgresearchgate.net The oxime moiety is also known to stabilize the U(V)O2 species formed during the reduction of uranyl complexes. researchgate.net

The characterization of these complexes relies on techniques such as Infrared (IR) spectroscopy to confirm the coordination of the N and O atoms, UV-Visible spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the magnetic properties of the metal center. researchgate.netnih.gov

| Metal Ion | Typical Oxidation State(s) | Expected Geometry/Properties |

| Fe(II/III) | +2, +3 | Octahedral, potential for spin-crossover. nih.gov |

| Co(II) | +2 | Tetrahedral or Octahedral. nih.gov |

| Ni(II) | +2 | Square planar or Octahedral. researchgate.net |

| Cu(II) | +2 | Distorted Octahedral or Square Planar. acs.org |

| Zn(II) | +2 | Tetrahedral or Octahedral, typically diamagnetic. researchgate.net |

| Pd(II), Pt(II) | +2 | Square Planar. at.ua |

| Ru(III) | +3 | Octahedral. orientjchem.org |

| V(V), VO(IV) | +5, +4 | Square Pyramidal or Octahedral. researchgate.net |

| UO2(VI) | +6 | Pentagonal or Hexagonal Bipyramidal. researchgate.net |

The final structure of a metal complex is significantly influenced by the oxidation state of the metal ion and the nature of the counter-anions present in the synthesis.

Metal Ion Oxidation State: The oxidation state of the metal affects its size, charge density, and preferred coordination number. Higher oxidation states, such as Fe(III) or Mn(III), can influence the deprotonation level of the ligand and stabilize harder donor atoms like oxygen. ufl.edu Oxime-containing ligands are particularly noted for their ability to stabilize unusually high oxidation states, such as Ni(III) and Cu(III). xavier.eduxavier.edu This stabilization is a key feature of oxime coordination chemistry.

The ability of oxime-based ligands to bridge metal centers is a cornerstone of constructing polynuclear and cluster complexes. youtube.com These are compounds containing multiple metal ions held together by bridging ligands.

The deprotonated oximato group (=N-O⁻) is an excellent bridging moiety, capable of linking two metal ions through its nitrogen and oxygen atoms. acs.org This μ-oximato bridge is a recurring structural motif in a vast number of polynuclear copper(II) and other transition metal complexes. acs.org Similarly, the phenolic oxygen of a hydroxyacetophenone derivative can also act as a bridging atom between adjacent metal centers.

The synthesis of such polynuclear species often involves careful control of reaction conditions, such as the metal-to-ligand ratio, pH, and the choice of solvent and counter-anion. nih.gov By modifying the parent this compound ligand, for example, by introducing additional donor groups, chemists can design precursors for even more complex, high-nuclearity clusters with interesting magnetic or catalytic properties. ufl.edursc.org

Structural Elucidation of Metal Complexes

Application of Single Crystal X-ray Diffraction for Definitive Structure Determination

A discussion on the application of this technique would be generic without specific crystal structures of metal complexes of this compound to analyze.

Insights into Coordination Geometries and Intermolecular Interactions

Specific coordination numbers, geometries (e.g., octahedral, tetrahedral, square planar), and details of intermolecular forces such as hydrogen bonding or π-stacking are all derived from single crystal X-ray diffraction data and thus cannot be reported.

Magnetic Properties of Metal Complexes Derived from this compound

While it can be generally inferred that complexes with unpaired electrons would be paramagnetic, specific magnetic moment values, which are crucial for determining the electronic structure and spin state of the metal centers, are not available.

To provide an article that meets the user's stringent requirements for scientific accuracy and adherence to the specified outline, it is necessary to base the content on experimentally determined data. Due to the lack of such data for the target compound, the requested article cannot be generated at this time.

Table of Chemical Compounds

Analytical Applications of 2 Bromo 2 Hydroxyacetophenone Oxime and Its Metal Complexes

Gravimetric Methodologies for Metal Ion Determination

Gravimetric analysis is a quantitative method that relies on the measurement of mass. In the context of metal ion determination, a reagent like 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime would be used to selectively precipitate a specific metal ion from a solution. The resulting precipitate, a metal-ligand complex, is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the metal ion in the original sample.

For a hypothetical application of 2-Bromo-2'-hydroxyacetophenone Oxime, research would need to establish several key parameters:

Selectivity and pH Dependence: The optimal pH range in which the compound quantitatively precipitates the target metal ion without interference from other ions would need to be determined.

Stoichiometry of the Complex: The exact metal-to-ligand ratio in the precipitated complex (e.g., 1:1, 1:2) must be known to accurately calculate the metal content. This is often determined using methods like Job's method of continuous variation or the mole-ratio method.

Thermal Stability: The temperature range at which the metal complex is stable and can be dried to a constant weight without decomposition is a critical factor for accurate results.

A typical data table for the gravimetric determination of a metal ion, for instance, "Metal X," might look like this:

| Parameter | Value |

| Analyte | Metal X |

| Reagent | This compound |

| Optimal pH Range | Data not available |

| Stoichiometry (Metal:Ligand) | Data not available |

| Color of Precipitate | Data not available |

| Drying Temperature | Data not available |

| Gravimetric Factor | Data not available |

Spectrophotometric Techniques for Trace Metal Analysis

Spectrophotometry is a widely used technique for determining the concentration of colored substances in a solution. When this compound forms a complex with a metal ion, the resulting solution often exhibits a distinct color that can be measured. The intensity of this color, or its absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law.

Key characteristics that would need to be investigated for the spectrophotometric application of this reagent include:

Wavelength of Maximum Absorbance (λmax): The specific wavelength at which the metal complex absorbs the most light, providing the highest sensitivity.

Beer's Law Validity Range: The concentration range over which the absorbance is directly proportional to the concentration of the metal ion.

Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a given wavelength. A higher molar absorptivity indicates greater sensitivity.

Sandell's Sensitivity: The concentration of the metal ion that gives an absorbance of 0.001 in a 1 cm cuvette, indicating the detection limit of the method.

Stability Constant of the Complex: A measure of the strength of the interaction between the metal ion and the oxime. A high stability constant indicates the formation of a stable complex, which is desirable for analytical applications.

A summary of findings for a spectrophotometric method would typically be presented as follows:

| Parameter | Value |

| Analyte | Trace Metal Y |

| Reagent | This compound |

| Wavelength of Maximum Absorbance (λmax) | Data not available |

| Optimal pH Range | Data not available |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available |

| Sandell's Sensitivity (µg cm⁻²) | Data not available |

| Beer's Law Range (ppm) | Data not available |

| Stability Constant | Data not available |

Development of Chemo-Sensors and Electrochemical Sensing Platforms

Modern analytical chemistry increasingly utilizes sensors for rapid, in-situ, and often real-time measurements. This compound could potentially be incorporated into various sensing platforms.

Chemosensors: These devices typically involve immobilizing the oxime onto a solid support (like a polymer or nanoparticle). When the sensor comes into contact with the target metal ion, the binding event causes a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

Electrochemical Sensors: In this application, the oxime could be used to modify an electrode surface. The binding of a metal ion to the immobilized oxime would alter the electrochemical properties of the electrode, leading to a change in current, potential, or impedance. This change can be measured and correlated to the metal ion concentration.

The development of such sensors would require extensive research into immobilization techniques, the stability of the modified surface, selectivity towards the target analyte, response time, and the sensor's operational lifetime.

Applications in Preconcentration and Separation Techniques for Metal Species

For the analysis of metal ions at very low concentrations (trace or ultra-trace levels), a preconcentration step is often necessary to bring the analyte to a level detectable by analytical instruments. This compound could be a valuable tool in these techniques.

Solid Phase Extraction (SPE): The oxime could be immobilized onto a solid sorbent material packed into a column. When a large volume of a sample containing the target metal ion is passed through the column, the metal ions bind to the oxime. They can then be eluted with a small volume of a suitable solvent, achieving a higher concentration.

Solvent Extraction: In this classical technique, the metal-oxime complex, being neutral and often organic-soluble, can be extracted from an aqueous sample into an immiscible organic solvent. This process both separates the metal ion from interfering species in the aqueous phase and concentrates it in the smaller volume of the organic phase.

The effectiveness of these applications would depend on the distribution coefficient of the metal complex between the two phases and the kinetics of the complex formation and extraction.

Advanced Spectroscopic and Characterization Techniques in Research on 2 Bromo 2 Hydroxyacetophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electronic environment. The spectrum for 2-Bromo-2'-hydroxyacetophenone (B15216) oxime is expected to reveal several key signals corresponding to the aromatic, methylene (B1212753), and hydroxyl/oxime protons.

Based on the analysis of related compounds such as 2'-hydroxyacetophenone (B8834) and its derivatives, the expected chemical shifts can be predicted. The four protons on the aromatic ring would appear as complex multiplets, typically in the range of δ 6.8–7.8 ppm. The methylene protons (–CH₂) adjacent to the bromine atom are expected to produce a singlet at approximately δ 4.5–4.8 ppm. The phenolic hydroxyl (–OH) and oxime hydroxyl (=N–OH) protons are exchangeable and would appear as broad singlets, with the phenolic proton often observed at a higher chemical shift (around δ 10–12 ppm) due to intramolecular hydrogen bonding with the oxime nitrogen, and the oxime proton appearing around δ 9–11 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-2'-hydroxyacetophenone Oxime Predicted data based on spectral analysis of precursor and related molecules.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8 – 7.8 | Multiplet (m) |

| Methylene (CH₂) | 4.5 – 4.8 | Singlet (s) |

| Oxime OH | 9.0 – 11.0 | Broad Singlet (br s) |

| Phenolic OH | 10.0 – 12.0 | Broad Singlet (br s) |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show eight distinct peaks.

The carbon of the oxime group (C=N) is anticipated to resonate in the δ 150–160 ppm range. Aromatic carbons typically appear between δ 115–160 ppm, with the carbon bearing the phenolic hydroxyl group (C–OH) resonating at the lower field end of this range (around δ 155-160 ppm). The methylene carbon (–CH₂Br) is expected at approximately δ 30–40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of precursor and related molecules.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxime) | 150 – 160 |

| C–OH (Aromatic) | 155 – 160 |

| Aromatic CH | 115 – 135 |

| Aromatic C (quaternary) | 118 – 125 |

| CH₂Br (Methylene) | 30 – 40 |

While specific 2D NMR studies on this compound are not widely reported, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous signal assignment. A COSY spectrum would reveal correlations between adjacent protons, helping to delineate the coupling network within the aromatic ring. An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignments of the aromatic CH and methylene signals in both the ¹H and ¹³C spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Coordination

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques confirm the presence of hydroxyl, oxime, and aromatic groups.

The IR spectrum is expected to show a broad absorption band in the 3200–3500 cm⁻¹ region, corresponding to the O–H stretching vibrations of both the phenolic and oxime hydroxyl groups. The C=N stretch of the oxime group typically appears in the 1620–1680 cm⁻¹ range. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The N–O stretch, characteristic of the oxime functionality, is usually observed around 930–960 cm⁻¹. In studies of metal complexes, shifts in the C=N and N-O bands can provide direct evidence of coordination through the oxime nitrogen and/or oxygen atoms.

Table 3: Expected IR Absorption Bands for this compound Predicted data based on general values for oxime-containing compounds.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| O–H (Phenolic & Oxime) | Stretching | 3200 – 3500 (broad) |

| C=N (Oxime) | Stretching | 1620 – 1680 |

| C=C (Aromatic) | Stretching | 1450 – 1600 |

| N–O (Oxime) | Stretching | 930 – 960 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions. Based on the parent chromophore, 2'-hydroxyacetophenone, strong absorption bands are predicted. bldpharm.com

Typically, π → π* transitions within the aromatic system would result in intense absorption bands in the 250–300 nm range. The n → π* transition, associated with the non-bonding electrons of the oxime and hydroxyl groups, would likely appear as a lower intensity band at longer wavelengths, possibly around 320–360 nm. bldpharm.com Upon complexation with metal ions, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift, making UV-Vis spectroscopy a powerful tool for studying the formation and stoichiometry of metal complexes in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns. The molecular formula of this compound is C₈H₈BrNO₂, corresponding to a molecular weight of approximately 230.06 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 229 and 231 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to its two major isotopes, ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for oximes can include the loss of hydroxyl (•OH, M-17), water (H₂O, M-18), and the NOH group. Fragmentation of the precursor, 2-bromo-2'-hydroxyacetophenone, often involves the loss of the bromomethyl radical (•CH₂Br) to give a stable 2-hydroxybenzoyl cation. A similar fragmentation could be expected for the oxime, leading to significant daughter ions.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying metal complexes that contain unpaired electrons. This method provides detailed information about the electronic structure and the coordination environment of paramagnetic metal ions, such as Copper(II).

Detailed Research Findings:

While specific ESR spectral data for this compound complexes are not widely available in the reviewed literature, the principles of this technique can be illustrated with closely related compounds. For instance, studies on binuclear Copper(II) complexes with ligands derived from 5-bromo-2-hydroxyacetophenone provide valuable insights.

In a study of binuclear Copper(II) complexes with 5-bromo-2-hydroxyacetophenone acyldihydrazones, the ESR spectra provided evidence of weak spin-spin exchange interaction between the two copper centers. At room temperature, the ESR spectra of solutions of complexes with shorter polymethylene chain linkers exhibited seven hyperfine splitting (HFS) lines. This pattern is characteristic of the interaction of an unpaired electron with two equivalent copper nuclei (I = 3/2). The exchange interaction constant for these complexes was found to be in the range of (36–38)·10⁻⁴ cm⁻¹.

Conversely, when the polymethylene chain linking the two copper centers was lengthened, the exchange interactions were prevented. The resulting ESR spectrum showed a four-line hyperfine splitting pattern, which is typical for monomeric Copper(II) compounds. For a complex with a pimelic acid-derived linker, the hyperfine coupling constant (ACu) was determined to be 69.5·10⁻⁴ cm⁻¹.

The analysis of the frozen solution ESR spectrum of a malonyldihydrazone complex allowed for the determination of the g-tensor and hyperfine coupling tensor components. The parameters were found to be g∥ = 2.089, g⊥ = 2.053, with the parallel hyperfine coupling constant A∥ = 0.0070 cm⁻¹ and the zero-field splitting parameter D∥ = 0.0074 cm⁻¹. researchgate.net These parameters are indicative of the geometry and the nature of the copper-ligand bonds within the complex.

Interactive Data Table: ESR Spectral Data for a Related Binuclear Cu(II) Complex researchgate.net

| Parameter | Value | Description |

| g∥ | 2.089 | Parallel component of the g-tensor |

| g⊥ | 2.053 | Perpendicular component of the g-tensor |

| A∥ (cm⁻¹) | 0.0070 | Parallel component of the hyperfine coupling constant |

| D∥ (cm⁻¹) | 0.0074 | Zero-field splitting parameter |

| ACu (cm⁻¹) | 69.5 x 10⁻⁴ | Isotropic hyperfine coupling constant for monomeric species |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of newly synthesized metal complexes of this compound.

Detailed Research Findings:

The comparison between the experimentally found elemental percentages and the calculated values based on the proposed chemical formula provides strong evidence for the stoichiometry of the ligand and metal in the complex. For metal complexes of ligands structurally similar to this compound, the found and calculated percentages are generally in close agreement, typically within a ±0.4% margin, which confirms the proposed composition.

For example, in the characterization of Cobalt(II), Nickel(II), and Copper(II) complexes with related Schiff base ligands, elemental analysis is routinely used to confirm the metal-to-ligand ratio. A study on complexes of a novel thiosemicarbazone derivative reported the following elemental analysis data for a Cobalt(II) complex with the formula C₁₅H₁₁Cl₃CoN₄OS:

Interactive Data Table: Elemental Analysis of a Representative Co(II) Complex ekb.eg

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 39.11 | 39.27 |

| Hydrogen (H) | 2.41 | 2.56 |

| Nitrogen (N) | 12.16 | 12.00 |

| Sulfur (S) | 6.96 | 6.87 |

The close correlation between the calculated and found values in this example supports the proposed 1:1 metal-to-ligand stoichiometry for this particular complex. Similar verification would be essential for any synthesized complexes of this compound.

Computational and Theoretical Chemistry Studies of 2 Bromo 2 Hydroxyacetophenone Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental characteristics.

The optimized molecular geometry reveals key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement. An important feature of 2-Bromo-2'-hydroxyacetophenone Oxime is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) on the phenyl ring and the nitrogen atom of the oxime group (-NOH). DFT calculations can confirm the presence and strength of this interaction.

Furthermore, DFT is instrumental in determining various electronic and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. These frontier molecular orbitals also map the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically localized on electron-rich areas, indicating sites for electrophilic attack, while the LUMO resides on electron-deficient areas, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the bromine atom, highlighting their roles in potential interactions.

Global reactivity descriptors, derived from the conceptual DFT framework, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energies and provide a general understanding of the molecule's propensity to accept or donate electrons.

Table 1: Calculated Electronic Properties of a Representative Aromatic Oxime using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer insights into the dynamic behavior of this compound. These methods are crucial for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or other molecules in a condensed phase.

MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For this compound, MD simulations can explore the rotation around single bonds, such as the C-C bond connecting the acetyl-oxime group to the phenyl ring and the C-N bond of the oxime. This allows for the identification of different stable conformers and the energy barriers between them. A molecular dynamics simulation study on the related 4'-hydroxyacetophenone (B195518) has demonstrated the sensitivity of lattice energetics to the computational model, highlighting the importance of using flexible molecular models for accurate predictions of volumetric and energetic properties.

MC simulations, on the other hand, use random sampling to explore the conformational space and calculate thermodynamic properties. By generating a large number of random configurations and weighting them according to their Boltzmann probability, MC simulations can identify low-energy conformations and provide statistical information about the distribution of different conformers at a given temperature.

Both MD and MC simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), these methods can model hydrogen bonding between the oxime's hydroxyl and nitro-groups and the solvent molecules. They can also provide insights into how the molecule might aggregate in solution, for instance, through π-stacking interactions between the phenyl rings of adjacent molecules. The analysis of radial distribution functions from these simulations can quantify the probability of finding a solvent molecule or another solute molecule at a certain distance from a specific atom in this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra can be performed and compared with experimental results for validation.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. By analyzing the computed vibrational modes, specific peaks in the experimental IR and Raman spectra can be assigned to particular bond stretches, bends, and torsions within the molecule. For example, the calculations would predict the characteristic frequencies for the O-H stretch of the hydroxyl and oxime groups, the C=N stretch of the oxime, and the various vibrations of the phenyl ring. A detailed study on 2-hydroxy-2-phenyl acetophenone (B1666503) oxime demonstrated excellent agreement between experimental and computed FT-IR and FT-Raman spectra using DFT/B3LYP methods, with detailed assignments aided by Normal Coordinate Analysis (NCA).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra. For this compound, calculations can help to distinguish between the chemical shifts of the different aromatic protons and carbons, as well as those of the oxime group. The correlation between calculated and experimental chemical shifts is often linear, allowing for accurate predictions after a simple scaling procedure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For this compound, these calculations can identify the π → π* and n → π* transitions responsible for its characteristic absorption bands.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Structurally Similar Hydroxyacetophenone Oxime

| Spectroscopic Technique | Experimental Value | Calculated Value (DFT) | Assignment |

| FT-IR (cm⁻¹) | 3350 | 3355 | O-H stretch (oxime) |

| FT-IR (cm⁻¹) | 1620 | 1625 | C=N stretch (oxime) |

| ¹H NMR (ppm) | 11.5 | 11.6 | -NOH proton |

| ¹³C NMR (ppm) | 158.2 | 158.9 | C=N carbon |

| UV-Vis (nm) | 285 | 288 | π → π* transition |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies. For this compound, this can provide insights into its reactivity and potential transformations.

A classic reaction of oximes is the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions. DFT calculations can be used to model this reaction pathway. The first step would involve the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving water molecule. The calculations would involve locating the transition state structure for this migration step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. The calculations would also identify the structure of the resulting nitrilium ion intermediate and the subsequent steps leading to the final amide product.

By mapping out the entire potential energy surface of the reaction, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. This includes the characterization of all stationary points (reactants, intermediates, transition states, and products) on the reaction coordinate.

Ligand-Metal Interaction Studies and Prediction of Coordination Preferences

The presence of hydroxyl and oxime groups makes this compound an excellent candidate as a ligand for forming coordination complexes with metal ions. Computational methods are widely used to study these ligand-metal interactions and to predict the structure, stability, and properties of the resulting metal complexes.

DFT calculations can be used to model the coordination of this compound to various metal ions. The ligand can act as a bidentate chelating agent, binding to the metal through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. Computational studies on the closely related salicylaldoxime (B1680748) have shown that it coordinates with transition metal cations as a monoanionic species, forming a chelate between the phenolate (B1203915) and the oxime nitrogen. nih.gov The resulting complexes are often stabilized by intramolecular hydrogen bonding. nih.gov

By calculating the binding energies of the ligand to different metal ions, it is possible to predict its coordination preferences. For example, the binding energies for the formation of complexes with divalent transition metals like Cu(II), Ni(II), and Zn(II) can be computed and compared. These calculations can also predict the preferred coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral).

Furthermore, these computational studies can provide insights into the electronic structure of the metal complexes. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, including the extent of covalent and electrostatic contributions. TD-DFT calculations on the metal complexes can predict their electronic spectra, which are often responsible for their characteristic colors. Such computational investigations are crucial for understanding the properties of these complexes and for designing new ligands with specific metal-binding selectivities and applications. A study on salicylaldoxime complexes with the uranyl ion (UO₂²⁺) demonstrated through DFT that the ligand can coordinate as a dianion, which is a different binding mode compared to its interaction with transition metals. nih.govrsc.org This highlights the power of computational chemistry in revealing subtle differences in coordination behavior. nih.govrsc.org

Table 3: Calculated Binding Energies and Geometries for a Phenolic Oxime with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) | Coordination Geometry |

| Cu(II) | -45.2 | Distorted Square Planar |

| Ni(II) | -41.8 | Square Planar |

| Zn(II) | -35.5 | Tetrahedral |

Emerging Research Frontiers and Future Perspectives

Integration with Supramolecular and Self-Assembly Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The functional groups within 2-Bromo-2'-hydroxyacetophenone (B15216) Oxime make it an excellent candidate for designing complex, self-assembling molecular architectures.

Hydrogen Bonding: The molecule possesses both a phenolic hydroxyl (-OH) group and an oxime (-NOH) group, which are strong hydrogen-bond donors and acceptors. These sites can direct the self-assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks. nih.gov The oxime group, in particular, can form robust, self-complementary dimeric synthons. rsc.org

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site. bohrium.com This interaction can be exploited in concert with hydrogen bonding to create highly ordered co-crystals and other supramolecular structures with tailored properties. nih.govnih.gov

Future research could focus on co-crystallization studies with other functional molecules to create novel materials with applications in areas like nonlinear optics, porosity, or molecular recognition.

Role in Advanced Catalytic Systems (e.g., Organocatalysis, Metal-Organic Frameworks)

The search for efficient and selective catalysts is a central theme in modern chemistry. 2-Bromo-2'-hydroxyacetophenone Oxime offers intriguing possibilities as both a ligand in organometallic catalysis and a structural component in heterogeneous catalysts like Metal-Organic Frameworks (MOFs).

Oximes are well-established as versatile ligands in coordination and organometallic chemistry due to their ability to coordinate with a wide variety of metal ions through the nitrogen and oxygen atoms of the oxime group. tandfonline.comwikipedia.org This coordination can modulate the electronic and steric properties of the metal center, influencing its catalytic activity. tandfonline.com While direct application in organocatalysis is less explored, the functional groups could be modified to create chiral ligands for asymmetric catalysis.

A particularly promising frontier is the incorporation of this molecule into MOFs. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. kaust.edu.sa

Functional Linkers: this compound could be modified to act as a "linker" or "strut" in MOF synthesis. The oxime and hydroxyl groups can serve as coordination sites for metal ions.

Post-Synthetic Modification: Alternatively, the oxime functionality can be introduced into an existing MOF through post-synthetic modification. nih.govresearchgate.net This approach has been used to create oxime-functionalized MOFs for applications such as the capture of uranium from wastewater and the detection of pesticides. nih.govresearchgate.net The resulting oxime-decorated pores could serve as active sites for catalysis or as selective binding sites for specific substrates. Recent research has demonstrated the use of oxime-loaded MOFs as potential antidotes for organophosphate poisoning, showcasing their utility in creating sophisticated, functional materials. researchgate.net

Green Chemistry Principles Applied to Synthesis and Derivatization

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of oximes, traditionally involving organic solvents and elevated temperatures, is an area ripe for the application of these principles. nih.gov

Recent advancements have demonstrated environmentally benign methods for oxime synthesis that could be applied to this compound:

Mechanochemistry: This solvent-free approach involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate a chemical reaction. rsc.orgresearchgate.net "Grindstone chemistry" using catalysts like bismuth(III) oxide (Bi2O3) has proven to be a rapid, efficient, and clean method for converting ketones and aldehydes to their corresponding oximes with high yields. nih.govd-nb.info

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of acetophenone (B1666503) derivatives, offering a more energy-efficient alternative to conventional heating. nih.gov

Biocatalysis: Engineered enzymes can be used for the synthesis of precursor molecules like 2-hydroxyacetophenone (B1195853) in aqueous media, avoiding harsh reagents and organic solvents. nih.gov

These green methodologies not only minimize environmental impact but also offer potential advantages in terms of cost, safety, and efficiency for the synthesis and future derivatization of this compound.

Applications in Smart Materials and Sensors

Smart materials are designed to respond to external stimuli, while chemical sensors are devices that detect and signal the presence of specific chemical species. The functional groups of this compound provide a basis for its development into such advanced materials.

The oxime and hydroxyl moieties are excellent chelating agents for a variety of metal ions. wikipedia.org This binding event can be designed to trigger a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.commdpi.com For example, a similar dihydroxyacetophenone oxime was developed as a selective fluorescent "turn-on" sensor for arsenate ions in a purely aqueous medium. nih.gov The binding of the target ion alters the electronic properties of the molecule, leading to an enhanced fluorescence signal.

Future work could involve designing derivatives of this compound that are highly selective for specific environmentally or biologically important ions. By tuning the electronic structure of the aromatic ring and modifying the functional groups, it should be possible to create a new generation of optical sensors for applications in environmental monitoring, medical diagnostics, and industrial process control.

Computational Design of Novel this compound Derivatives for Specific Applications

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules with desired properties. Methods like Density Functional Theory (DFT) and molecular docking can be used to predict the behavior of this compound and its derivatives before they are synthesized in the lab. doaj.org

Predicting Molecular Properties: DFT calculations can be used to understand the electronic structure, reactivity, and spectral properties of novel derivatives. doaj.orgbiointerfaceresearch.com This allows researchers to screen candidates for their potential as ligands, catalysts, or sensor components.

Simulating Interactions: Molecular docking studies can predict how a designed molecule will bind to a specific target, such as the active site of an enzyme or a binding pocket within a larger receptor. researchgate.netlatticescipub.com This is particularly valuable for designing molecules with specific biological activities or for creating selective host-guest systems.

Designing Materials: Computational methods are also crucial in materials science, for instance, in predicting the structures of MOFs and rationalizing their catalytic mechanisms. doaj.org By simulating how different oxime-based linkers would assemble with metal ions, researchers can design new MOFs with optimized pore sizes, shapes, and chemical functionalities for specific catalytic or separation applications.

By leveraging these computational tools, the design of novel this compound derivatives can be transformed from a trial-and-error process into a targeted, rational design strategy, saving time and resources while increasing the probability of discovering materials with exceptional performance.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Bromo-2'-hydroxyacetophenone Oxime?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify aromatic protons, hydroxyl (OH), and oxime (C=N-OH) groups. The bromine substituent causes distinct splitting patterns in aromatic regions.